molecular formula C20H12ClN3O3S B2861394 5-chloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide CAS No. 330201-31-5

5-chloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide

Cat. No. B2861394
CAS RN: 330201-31-5
M. Wt: 409.84
InChI Key: PTTVUZVKIMLYKA-UHFFFAOYSA-N
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Description

5-chloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of thiazole-based compounds and has been found to possess various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

The compound plays a crucial role in the synthesis and characterization of novel organic compounds. For instance, studies have shown the utility of related naphthalene derivatives in the synthesis of heterocyclic compounds that exhibit significant biological activity, including anticancer properties (Salahuddin et al., 2014). Furthermore, the synthesis of pyridine-based ether ester diamines and resulting thermally stable poly(ether ester amide)s from related compounds highlights the importance of such chemical entities in materials science, offering insights into the development of new materials with enhanced thermal stability and physical properties (S. Mehdipour‐Ataei et al., 2004).

Anticancer Evaluation

In the realm of pharmacological research, derivatives of naphthalene and thiazol have been evaluated for their anticancer activity. Specifically, the synthesis, characterization, and in vitro anticancer evaluation of compounds derived from naphthalene-1-ylmethyl/naphthalen-2-yloxymethyl and 1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole have shown promising results against various cancer cell lines, highlighting the potential therapeutic applications of these compounds (Salahuddin et al., 2014).

properties

IUPAC Name

5-chloro-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O3S/c21-15-7-8-18(24(26)27)16(10-15)19(25)23-20-22-17(11-28-20)14-6-5-12-3-1-2-4-13(12)9-14/h1-11H,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTVUZVKIMLYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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